molecular formula C9H10N2OS B183169 5-Ethoxy-2-mercaptobenzimidazole CAS No. 55489-15-1

5-Ethoxy-2-mercaptobenzimidazole

Cat. No. B183169
CAS RN: 55489-15-1
M. Wt: 194.26 g/mol
InChI Key: WUSCBOFBIYZVCQ-UHFFFAOYSA-N
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Description

5-Ethoxy-2-mercaptobenzimidazole is a heterocyclic compound used as a catalyst in the production of polymers, pharmaceuticals, and other organic compounds . It has a molecular formula of C9H10N2OS .


Synthesis Analysis

New derivatives of 5-Ethoxy-2-mercaptobenzimidazole have been synthesized through various methods including alkylation, acylation, Schiff base formation, and Vilsmier-Haack reaction (ring closure) in good yield . The reaction of 5-Ethoxy-2-mercaptobenzimidazole with different types of alkyl halides produces S-alkyl derivatives (thioether) .


Molecular Structure Analysis

The molecular structure of 5-Ethoxy-2-mercaptobenzimidazole is characterized by a benzimidazole ring substituted with an ethoxy group at the 5-position and a mercapto group at the 2-position . The IUPAC name is 5-ethoxy-1,3-dihydrobenzimidazole-2-thione .


Chemical Reactions Analysis

5-Ethoxy-2-mercaptobenzimidazole has been involved in various chemical reactions to produce new derivatives. For instance, it reacts with different types of alkyl halides to produce S-alkyl derivatives . It also reacts with ethyl bromoacetate to afford the thioester form of the compound .


Physical And Chemical Properties Analysis

5-Ethoxy-2-mercaptobenzimidazole has a molecular weight of 194.26 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 2 .

Scientific Research Applications

  • Antimicrobial Activity : 5-Ethoxy-2-mercaptobenzimidazole derivatives have been synthesized and shown to possess significant antimicrobial activity. These derivatives demonstrated good antibacterial activity against Bacillus subtilis and excellent antifungal activity against Candida albicans (Alaa S. A. Alkhafaji et al., 2018).

  • Macrophage Activation : Derivatives of 5-Ethoxy-2-mercaptobenzimidazole were found to stimulate mouse peritoneal macrophages, increasing their phagocytic activity and index. Among these, 5-ethoxy-2-ethylmercaptobenzimidazole hydrochloride showed the most significant effect (V. Ratnikov & L. Ratnikova, 1991).

  • Tyrosinase Inhibition : 5-Methoxy-2-mercaptobenzimidazole (5-M-2-MB) was identified as an efficient tyrosinase inhibitor, impacting enzyme kinetics and protein conformation through hydrophobic interactions and hydrogen bonding (Wei-Ming Chai et al., 2020).

  • Chemical Synthesis : The compound has been utilized in the synthesis of various chemical compounds, like 2-aryl-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ones (V. Britsun & M. Lozinskii, 2003).

  • Corrosion Inhibition : 5-Ethoxy-2-mercaptobenzimidazole has been evaluated as a corrosion inhibitor for metals like mild steel in different acidic environments (I. Forsal et al., 2010).

  • Drug Development : This compound is involved in the development of drugs like Bradizol, which shows antiischemic and antiarrhythmic action (E. Barteneva et al., 2004).

  • Toxicological Studies : Toxicity studies have been conducted on 5-Ethoxy-2-mercaptobenzimidazole derivatives, particularly in their use as rubber antioxidants and their effects on thyroid function (Y. Kawasaki et al., 1998).

Safety And Hazards

5-Ethoxy-2-mercaptobenzimidazole may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, spray, and to wear personal protective equipment/face protection .

Future Directions

New derivatives of 5-Ethoxy-2-mercaptobenzimidazole have shown good antibacterial activity against Bacillus subtilis . This suggests potential for further structural modifications to enhance both antibacterial and antifungal activities .

properties

IUPAC Name

5-ethoxy-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-2-12-6-3-4-7-8(5-6)11-9(13)10-7/h3-5H,2H2,1H3,(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSCBOFBIYZVCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355078
Record name 5-Ethoxy-2-mercaptobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxy-2-mercaptobenzimidazole

CAS RN

55489-15-1
Record name 5-Ethoxy-2-mercaptobenzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55489-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethoxy-2-mercaptobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethoxy-1,3-dihydrobenzimidazole-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.637
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
A Alkhafaji, Z Muhi-Eldeen, E Al-Kaissi… - Int. J. Med. Health …, 2018 - researchgate.net
… synthesize new amino acetylenic 5-ethoxy-2-mercaptobenzimidazole derivatives as potential … All new amino acetylenic 5-Ethoxy-2-mercaptobenzimidazole derivatives showed good …
Number of citations: 3 www.researchgate.net
VN Britsun, MO Lozinskii - Chemistry of Heterocyclic Compounds, 2003 - Springer
… The reaction of 2-mercaptobenzimidazole, 5-ethoxy-2-mercaptobenzimidazole, and 2-mercaptoimidazoline with cinnamoyl chloride, its derivatives, and heteroanalogs was studied. …
Number of citations: 11 link.springer.com
EV Barteneva, OB Stepanenko, NI Avdyunina… - Pharmaceutical …, 2004 - Springer
… Bradizol in the base form is synthesized via the interaction of 5-ethoxy-2-mercaptobenzimidazole (I) with 2-(diethylamino)ethylchloride hydrochloride. The reaction is conducted in …
Number of citations: 4 link.springer.com
LN Grushevskaya, SE Milkina, OB Stepanenko… - Pharmaceutical …, 2010 - Springer
… (0.005 g) and 5-ethoxy-2-mercaptobenzimidazole (0.005 g) in … peaks for I and 5-ethoxy-2-mercaptobenzimidazole (at least 6)… had an impurity of 5-ethoxy-2-mercaptobenzimidazole. The …
Number of citations: 9 link.springer.com
I Ozturk, S Filimonova, SK Hadjikakou… - Inorganic …, 2010 - ACS Publications
Eight new antimony(III) iodide complexes of the heterocyclic thioamides, 2-mercapto-1-methylimidazole (MMI), 2-mercaptobenzimidazole (MBZIM), 5-ethoxy-2-mercaptobenzimidazole (…
Number of citations: 69 pubs.acs.org
II Ozturk, ET Sirinkaya, M Cakmak, M Gürgan… - Journal of Molecular …, 2021 - Elsevier
… In this paper, we report the synthesis and characterization of new bismuth(III) halide complexes using the 5-ethoxy-2-mercaptobenzimidazole, 5‑methoxy-2-mercaptobenzimidazole, …
Number of citations: 10 www.sciencedirect.com
SE Milkina, OB Stepanenko, LN Grushevskaya… - Pharmaceutical …, 2006 - Springer
… The reference samples were 5-ethoxy-2-mercaptobenzimidazole (II) and 4-(2-chloroethyl)morpholine hydrochloride (III). Chromatographic analysis of the samples taken from several …
Number of citations: 2 link.springer.com
II Ozturk, AK Metsios, S Filimonova-Orlova… - Medicinal Chemistry …, 2012 - Springer
Crystals of the [SbBr 3 (MMBZT) 2 ] (1) complex (MMBZT = N-methyl-2-mercaptobenzothiazole) were grown from acetonitrile/methanol of the filtrate derived from the reaction between 3-…
Number of citations: 21 link.springer.com
II Ozturk - 2009 - didaktorika.gr
Thirty-one new antimony(III) complexes with the heterocyclic thiones 2-mercapto-1- methylimidazole (C4H6N2S) 2-mercaptothiazolidine (C3H5NS2), 2-mercaptobenzimidazole (…
Number of citations: 2 www.didaktorika.gr
NI Avdyunina, BM Pyatin, LN Grushevskaya… - Pharmaceutical …, 2011 - Springer
… used the method described in a patent [14] that involved heating diamine V in aqueous-alcohol with potassium ethyl- or butylxanthate to synthesize 5-ethoxy-2-mercaptobenzimidazole (…
Number of citations: 1 link.springer.com

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